BenchChemオンラインストアへようこそ!

2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE

Physicochemical profiling Drug-likeness Permeability

2-Amino-1-(4-bromophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (CAS 301358-43-0) is a synthetic, achiral small molecule (C₁₇H₁₀BrN₅, MW 364.21 g/mol) built on the nitrogen-rich pyrrolo[2,3-b]quinoxaline scaffold. This compound belongs to a heterocyclic class extensively studied for kinase inhibition, anticancer, and antimicrobial applications.

Molecular Formula C17H10BrN5
Molecular Weight 364.2 g/mol
Cat. No. B6141447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE
Molecular FormulaC17H10BrN5
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Br)N)C#N
InChIInChI=1S/C17H10BrN5/c18-10-5-7-11(8-6-10)23-16(20)12(9-19)15-17(23)22-14-4-2-1-3-13(14)21-15/h1-8H,20H2
InChIKeyZARJQDOAZVJYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-bromophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile: Procurement-Grade Chemical Profile for Early Discovery Screening


2-Amino-1-(4-bromophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (CAS 301358-43-0) is a synthetic, achiral small molecule (C₁₇H₁₀BrN₅, MW 364.21 g/mol) built on the nitrogen-rich pyrrolo[2,3-b]quinoxaline scaffold [1]. This compound belongs to a heterocyclic class extensively studied for kinase inhibition, anticancer, and antimicrobial applications [2]. It is currently supplied as a rare, non-validated screening compound through the AldrichCPR collection (Sigma-Aldrich) and the Hit2Lead/ChemBridge screening library, indicating its role as an early-stage discovery tool rather than a fully characterized lead .

Why Generic Substitution of 2-Amino-1-(4-bromophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile Fails: Physicochemical Determinants and Scaffold-Specific Constraints


Generic substitution within the pyrrolo[2,3-b]quinoxaline series is undermined by the combined effects of the 4-bromophenyl N1-substituent and the 3-carbonitrile group that dictate the compound's physicochemical profile. This molecule possesses a computed LogP of 4.03, a topological polar surface area (tPSA) of 80.5 Ų, and only one rotatable bond, yielding a markedly rigid, lipophilic architecture relative to close analogs such as the 4-aminophenyl congener (AHPQC, MW 300.32, tPSA ~106.8 Ų) [1]. The bromine atom introduces a heavy-atom effect and distinct halogen-bonding potential that cannot be replicated by amino, methyl, or unsubstituted phenyl analogs, directly impacting target recognition and pharmacokinetic behavior . Furthermore, the carbonitrile group at position 3 is a metabolically vulnerable and pharmacophorically active moiety; substituting it with a carboxylate ester (e.g., methyl carboxylate analog) replaces the linear nitrile dipole with a bulkier ester, altering hydrogen-bond acceptor geometry and electronic distribution [2]. These non-interchangeable features mean that closely related in-class compounds cannot be assumed to exhibit equivalent binding, solubility, or permeability profiles.

Quantitative Differentiation Evidence for 2-Amino-1-(4-bromophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile


Enhanced Lipophilicity (LogP 4.03) vs. 4-Aminophenyl Analog: Implications for Membrane Permeability

The target compound exhibits a computed LogP of 4.03, which is substantially higher than that of the 4-aminophenyl analog AHPQC (estimated LogP ~2.2–2.5 based on the replacement of Br with NH₂). This difference of approximately 1.5–1.8 LogP units corresponds to a theoretical ~30–60-fold increase in octanol-water partition coefficient [1]. The elevated lipophilicity, combined with a moderate tPSA of 80.5 Ų and only one rotatable bond, places this compound in a favorable region of the physicochemical space for passive membrane permeation, whereas the more polar aminophenyl analog may require active transport mechanisms [2].

Physicochemical profiling Drug-likeness Permeability

Rigid, Low-Rotatable-Bond Architecture (1 Rotatable Bond) vs. Common N-Alkyl Analogs: Reduced Conformational Entropy Penalty upon Binding

The target compound possesses a single rotatable bond (the C–N linkage between the pyrroloquinoxaline core and the 4-bromophenyl ring), contrasting with analogs bearing flexible N-substituents such as 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (4 rotatable bonds in the propyl chain) or 2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (5 rotatable bonds) [1]. Each additional rotatable bond imposes an entropic cost of approximately 0.5–1.5 kcal/mol upon binding, and in rigid systems, the pre-organized conformation can enhance binding affinity if the bioactive conformation is matched [2]. The minimal rotatable-bond count of the target compound reduces the conformational search space, potentially yielding higher ligand efficiency metrics in target-based screens.

Conformational restriction Binding thermodynamics Ligand efficiency

Halogen-Bonding Potential of the 4-Bromophenyl Substituent vs. Non-Halogenated or Chlorinated Analogs

The 4-bromophenyl group introduces a σ-hole on the bromine atom capable of participating in halogen bonding (XB) with backbone carbonyl oxygens or π-systems in protein binding sites. Bromine exhibits a larger and more polarizable σ-hole than chlorine, with calculated interaction energies typically in the range of −2 to −5 kcal/mol for Br···O=C contacts, compared to −1 to −3 kcal/mol for Cl···O=C [1]. In contrast, the 4-aminophenyl analog (AHPQC) lacks this interaction modality entirely, and the 4-chlorophenyl analog, while capable of halogen bonding, provides a weaker and more directional interaction due to the smaller polarizability of chlorine [2]. This difference can be decisive for target selectivity when the binding site presents a suitable halogen-bond acceptor.

Halogen bonding Molecular recognition Medicinal chemistry

Class-Level Anticancer Activity: Pyrrolo[2,3-b]quinoxaline Scaffold Benchmarking Against Reference Chemotypes

While compound-specific IC₅₀ data are not available in the public domain for this exact molecule, the pyrrolo[2,3-b]quinoxaline scaffold class has demonstrated antiproliferative activity against multiple human cancer cell lines. In a representative study, structurally related 3-chloro-1-aryl-pyrrolo[2,3-b]quinoxalin-2-ones exhibited IC₅₀ values in the 5–50 µM range against PC3 (prostate), Caco-2 (colorectal), and HeLa (cervical) cell lines, comparable to the activity range of the reference quinoxaline-based drug varenicline scaffold derivatives [1][2]. Separately, 1,3-disubstituted pyrrolo[2,3-b]quinoxalines showed PDE4B inhibition with IC₅₀ values of 5–14 µM and concomitant growth inhibition of CAL 27 oral cancer cells, providing a quantitative baseline for the scaffold's bioactivity [3]. The target compound's 4-bromophenyl and 3-carbonitrile substituents are consistent with the pharmacophoric patterns associated with this activity, and this compound is pre-positioned for immediate evaluation in analogous cancer cell panels.

Anticancer screening Scaffold comparison Pyrroloquinoxaline

SUMO Pathway Inhibition Potential via Pyrrolo[2,3-b]quinoxaline Scaffold: Patent-Landscape Evidence for Targeted Anticancer Applications

Substituted pyrrolo[2,3-b]quinoxalines have been explicitly claimed as inhibitors of small ubiquitin-like modifier (SUMO) enzymes (SUMO E1 and SUMO E2) in US Patent 9,045,483 B2 [1]. The patent describes tricyclic SUMOylation inhibitors with IC₅₀ values in the submicromolar range (~0.5 µM) for representative examples, and establishes a structure-activity relationship wherein N1-aryl substitution and electron-withdrawing groups at the 3-position are critical for potency [2]. The target compound, bearing a 4-bromophenyl N1-substituent and a 3-carbonitrile group, maps directly onto this pharmacophoric template. Aberrant SUMOylation is implicated in DNA damage response and cancer cell survival, particularly in the context of chemo- and radiation therapy sensitization [3]. While the specific IC₅₀ of this compound against SUMO enzymes has not been disclosed, its structural congruence with the patented chemotype positions it as a candidate for SUMO pathway screening.

SUMOylation inhibition Cancer therapeutics Patent evidence

Aqueous Solubility Indicator (LogSW −6.67) and Implications for Assay Compatibility vs. Ester Analogs

The target compound has a computed LogSW (log of solubility in water, mol/L) of −6.67, corresponding to an estimated aqueous solubility of approximately 0.08 µg/mL (0.2 µM) . This is typical for halogenated, polyaromatic screening compounds and is consistent with its computed LogP of 4.03. By comparison, the methyl carboxylate analog (methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) is expected to exhibit moderately higher solubility due to the ester group's additional hydrogen-bond acceptor capacity and reduced crystal lattice energy, though this comes at the cost of increased metabolic lability of the ester functionality [1]. The carbonitrile group's linear geometry and strong dipole moment (~3.9 D) may also facilitate specific polar interactions in protein binding sites that an ester cannot replicate [2]. For assay development, the low solubility necessitates DMSO stock solutions (typical 10 mM) with final assay DMSO concentrations ≤0.1%, a standard practice fully compatible with this compound's profile.

Aqueous solubility Assay development DMSO stock compatibility

Optimal Research and Industrial Application Scenarios for 2-Amino-1-(4-bromophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile


SUMOylation Pathway Inhibitor Screening in DNA Damage Response Oncology Models

This compound's structural alignment with patented pyrrolo[2,3-b]quinoxaline SUMO E1/E2 inhibitors (US 9,045,483 B2) makes it a strong candidate for inclusion in targeted SUMOylation screens. Researchers investigating DNA damage repair mechanisms, particularly in contexts of chemo- or radiation sensitization, can use this compound as a starting point to probe SUMO pathway dependency in cancer cell lines. The 4-bromophenyl and 3-carbonitrile substituents match the pharmacophoric requirements described in the patent [1]. Screening should include SUMO-1 and SUMO-2/3 conjugation assays in parallel, with appropriate positive controls (e.g., ginkgolic acid as a known SUMO E1 inhibitor) [2].

Physicochemical Comparator in Pyrroloquinoxaline Lead Optimization Programs

With its well-defined computed properties (LogP 4.03, tPSA 80.5 Ų, 1 rotatable bond, LogSW −6.67), this compound serves as an excellent physicochemical benchmark for structure-activity relationship (SAR) studies within the pyrrolo[2,3-b]quinoxaline series [1]. Medicinal chemistry teams can use it to systematically probe the impact of N1-substituent variation (Br vs. Cl vs. NH₂ vs. OCH₃) on potency, selectivity, and ADME parameters. Its rigidity and lipophilicity make it particularly valuable for assessing the balance between target engagement and physicochemical risk in hit-to-lead campaigns .

Kinase and Phosphodiesterase Counter-Screening Panel Component

Given the documented activity of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines against PDE4B (IC₅₀ 5–14 µM) and the broader scaffold's recognition as a kinase inhibitor template, this compound is well-suited for inclusion in selectivity profiling panels [1]. Researchers developing kinase or PDE inhibitors can use this brominated analog to assess the contribution of halogen bonding to target selectivity. Its availability through the AldrichCPR and Hit2Lead collections enables rapid procurement for immediate panel integration [2]. The carbonitrile group's distinct electronic signature (vs. amide or carboxylate isosteres) adds discriminatory power to selectivity assessments .

Anticancer Phenotypic Screening Against Solid Tumor Cell Lines

The established anticancer activity of the pyrrolo[2,3-b]quinoxaline scaffold class (IC₅₀ 5–50 µM across PC3, Caco-2, HeLa cell lines) provides a rationale for deploying this compound in broader phenotypic screens [1]. Its low micromolar class-level activity baseline, combined with the unique 4-bromophenyl/3-carbonitrile substitution pattern, makes it an attractive candidate for screening against understudied cancer subtypes or patient-derived cell models where no standard-of-care comparator exists [2]. The compound's drug-like physicochemical profile (MW 364, tPSA 80.5 Ų, LogP 4.03) satisfies typical hit criteria filters, facilitating downstream triaging of positive screening results . Researchers should note the requirement for DMSO stock solutions and limit final assay DMSO to ≤0.1% to avoid solvent-induced cytotoxicity artifacts.

Quote Request

Request a Quote for 2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.